4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenyl-1H-1,2,3-triazol-5-amine
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Overview
Description
4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenyl-1H-1,2,3-triazol-5-amine is a complex organic compound that features a combination of oxadiazole and triazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenyl-1H-1,2,3-triazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The triazole ring can be introduced via azide-alkyne cycloaddition, often referred to as the “click” reaction, which is catalyzed by copper(I) ions .
Industrial Production Methods
Industrial production methods for such compounds often rely on optimizing reaction conditions to maximize yield and purity. This includes the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenyl-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium methoxide or other strong bases in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenyl-1H-1,2,3-triazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another compound with a bromophenyl group, known for its use in liquid crystal technology.
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: A compound with antimicrobial and antioxidant properties.
Uniqueness
4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenyl-1H-1,2,3-triazol-5-amine is unique due to its combination of oxadiazole and triazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN6O/c17-11-8-6-10(7-9-11)15-19-16(24-21-15)13-14(18)23(22-20-13)12-4-2-1-3-5-12/h1-9H,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUAHVRPFCWDHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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